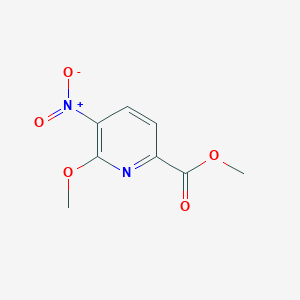
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a ring-closing metathesis reaction using a nitro-Grela catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The chloro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate include:
2,3-Dihydro-1,4-benzodioxine-6-carboxylate: Lacks the chloro and methyl substituents on the phenyl ring.
4-Chloro-3-methylphenyl 1,4-benzodioxine-6-carboxylate: Similar structure but without the dihydro moiety.
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: Differing position of the carboxylate group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring, along with the carboxylate group, makes this compound unique.
Propriétés
Formule moléculaire |
C16H13ClO4 |
|---|---|
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C16H13ClO4/c1-10-8-12(3-4-13(10)17)21-16(18)11-2-5-14-15(9-11)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
CTYASEHEVQUVGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)

![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
